

Application Notes & Protocols: Development of a Sustained-Release Formulation of Ticagrelor

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Compound of Interest

Compound Name: *Ticagrelor*

Cat. No.: *B1683153*

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Introduction

Ticagrelor is an orally active, reversible, and direct-acting P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome (ACS).^{[1][2]} It belongs to the Biopharmaceutics Classification System (BCS) Class IV, characterized by low solubility and low permeability.^{[3][4]} The conventional immediate-release (IR) formulation of **Ticagrelor** has a relatively short half-life of approximately 7 hours for the parent drug and 9 hours for its active metabolite, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.^{[1][5][6]} The development of a sustained-release (SR) formulation aims to reduce dosing frequency to once daily, which can improve patient compliance, decrease fluctuations in plasma drug concentration, and potentially enhance overall therapeutic efficacy and safety.^{[5][7]}

This document provides detailed application notes and protocols for the development of a hydrophilic matrix-based sustained-release tablet of **Ticagrelor**.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of **Ticagrelor** is critical for designing a robust SR formulation.

1.1. Physicochemical Properties of **Ticagrelor**

Property	Value	References
Molecular Weight	522.57 g/mol	[3]
Melting Point	140 - 142°C	[3]
Bioavailability	~36%	[2][3][6]
BCS Class	Class IV (Low Solubility, Low Permeability)	[3][4]
Plasma Half-life	~7 hours (Ticagrelor), ~9 hours (Active Metabolite)	[5][6]
Protein Binding	>99%	[2][5]
Tmax (IR Tablet)	1.5 - 3 hours	[5][6][8]
Metabolism	Primarily hepatic via CYP3A4	[1][5][6]

1.2. Excipient Compatibility Studies

Protocol:

- Selection: Choose commonly used matrix-forming polymers (e.g., HPMC K4M, HPMC K100M), fillers (e.g., Lactose, Microcrystalline Cellulose), binders (e.g., PVP K-30), and lubricants (e.g., Magnesium Stearate).[9][10]
- Mixing: Prepare binary mixtures of **Ticagrelor** with each excipient in a 1:1 ratio.
- Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to screen for potential chemical interactions.
- Interpretation: Compare the FTIR spectra of the mixtures with the spectra of the individual components. The absence of new peaks or significant shifts in characteristic peaks indicates compatibility.[5][9]

Formulation Development: Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release.[11][12][13] The formulation relies on a swellable polymer that forms a gel layer upon contact with gastrointestinal fluids, controlling drug release primarily through diffusion and matrix erosion.[12][14]

2.1. Formulation Composition

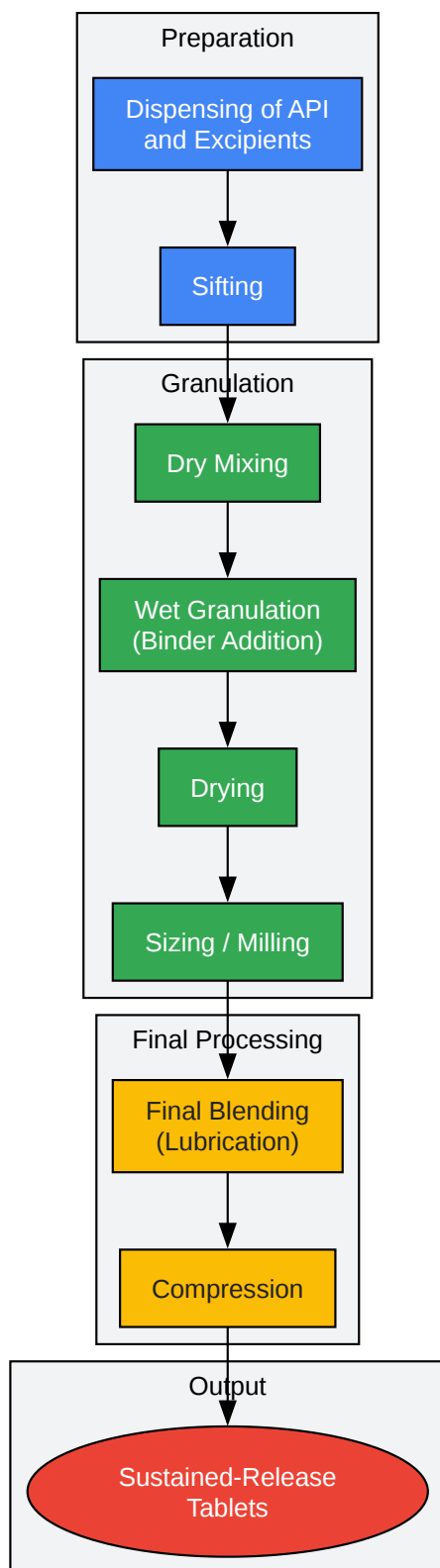
The following table presents example formulations for developing **Ticagrelor** SR matrix tablets. A design of experiments (DoE) approach, such as a factorial design, is recommended to optimize the polymer and binder concentrations.[9]

Ingredient	Function	Formulation 1 (% w/w)	Formulation 2 (% w/w)	Formulation 3 (% w/w)
Ticagrelor	Active Pharmaceutical Ingredient	30.0	30.0	30.0
HPMC K100M	Release- Controlling Polymer	20.0	30.0	40.0
Lactose Monohydrate	Filler / Diluent	44.5	34.5	24.5
PVP K-30	Binder	5.0	5.0	5.0
Talc	Glidant	0.25	0.25	0.25
Magnesium Stearate	Lubricant	0.25	0.25	0.25
Total Weight	100.0	100.0	100.0	

Note: The ratio of polymers like HPMC K4M and HPMC K100M can be varied to fine-tune the release profile. Higher viscosity grades and higher polymer concentrations generally lead to slower drug release.[9]

2.2. Manufacturing Workflow

The diagram below illustrates the general workflow for developing the **Ticagrelor** SR tablets using a wet granulation method, which is often preferred for BCS Class IV drugs to improve flow and compressibility.[15]



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Caption: Manufacturing workflow for **Ticagrelor** SR tablets.

Experimental Protocols

3.1. Protocol for Tablet Manufacturing (Wet Granulation)

- Sifting: Sift **Ticagrelor**, the release-controlling polymer (HPMC), filler (Lactose), and binder (PVP K-30) through an appropriate mesh sieve (e.g., #40 mesh).
- Dry Mixing: Blend the sifted materials in a suitable blender for 10-15 minutes to ensure uniformity.
- Granulation: Prepare a granulating solution by dissolving the binder in purified water or an alcohol-water solution. Add the solution to the powder blend slowly while mixing until a suitable granular mass is formed.[\[5\]](#)[\[16\]](#)
- Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (e.g., < 2%).[\[16\]](#)[\[17\]](#)
- Sizing: Mill the dried granules to break up agglomerates and achieve a uniform particle size distribution.
- Lubrication: Sift the glidant and lubricant (Talc, Magnesium Stearate) through a fine mesh sieve (e.g., #60 mesh), add them to the sized granules, and blend for 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

3.2. Protocol for In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the developed SR formulations.

- Apparatus: USP Dissolution Apparatus II (Paddle).[\[18\]](#)
- Dissolution Medium: 900 mL of a suitable buffer. Commonly used media include pH 6.8 phosphate buffer or 0.1 N HCl to simulate gastrointestinal conditions.[\[19\]](#)
- Temperature: Maintain at $37 \pm 0.5^{\circ}\text{C}$.[\[18\]](#)

- Paddle Speed: 50 or 75 RPM.[4][18]
- Sampling Times: Withdraw 5 mL aliquots at specified time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
- Sample Replacement: Immediately replace each aliquot with an equal volume of fresh, pre-warmed dissolution medium.[20]
- Analysis: Filter the samples through a 0.45 μm filter. Analyze the concentration of **Ticagrelor** using a validated HPLC or UV-Vis spectrophotometric method ($\lambda_{\text{max}} \approx 254 \text{ nm}$).[5]
- Data Calculation: Calculate the cumulative percentage of drug released at each time point.

3.3. Protocol for In-Vivo Pharmacokinetic Study (Conceptual)

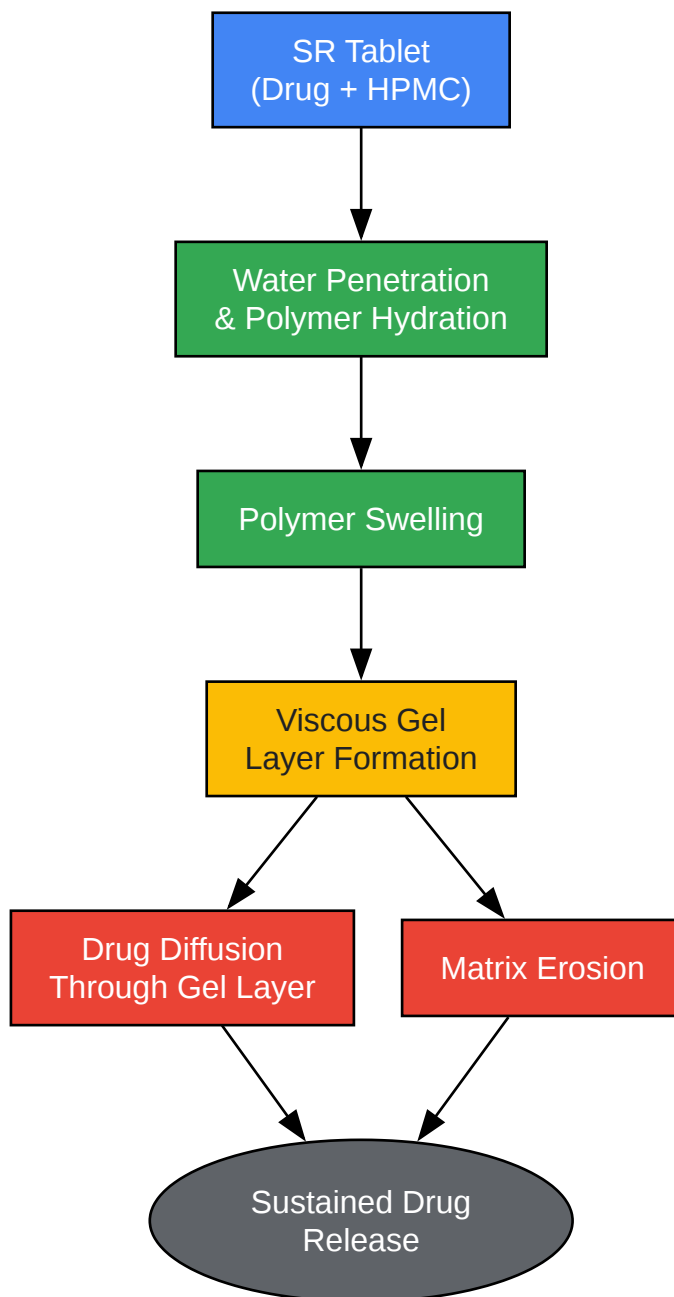
An in-vivo study in an animal model (e.g., rats or rabbits) or human volunteers is the definitive test to confirm the sustained-release characteristics.[21][22]

- Study Design: A single-dose, two-way crossover study comparing the developed SR formulation against the commercially available immediate-release (IR) tablet. A washout period of at least 7-10 half-lives should be maintained between phases.
- Subjects: Healthy adult subjects or a suitable animal model.
- Dosing: Administer a single oral dose of the SR test formulation or the IR reference formulation after an overnight fast.
- Blood Sampling: Collect blood samples at pre-dose (0 hr) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
- Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -20°C or lower until analysis.
- Bioanalysis: Determine the plasma concentrations of **Ticagrelor** and its active metabolite using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including C_{max} , T_{max} , AUC_{0-t} , $\text{AUC}_{0-\text{inf}}$, and $T_{1/2}$ using non-compartmental analysis.

Data Presentation and Expected Outcomes

4.1. Drug Release Mechanism

The release of **Ticagrelor** from a hydrophilic HPMC matrix involves the following steps, which occur simultaneously.



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Caption: Drug release mechanism from a hydrophilic matrix tablet.

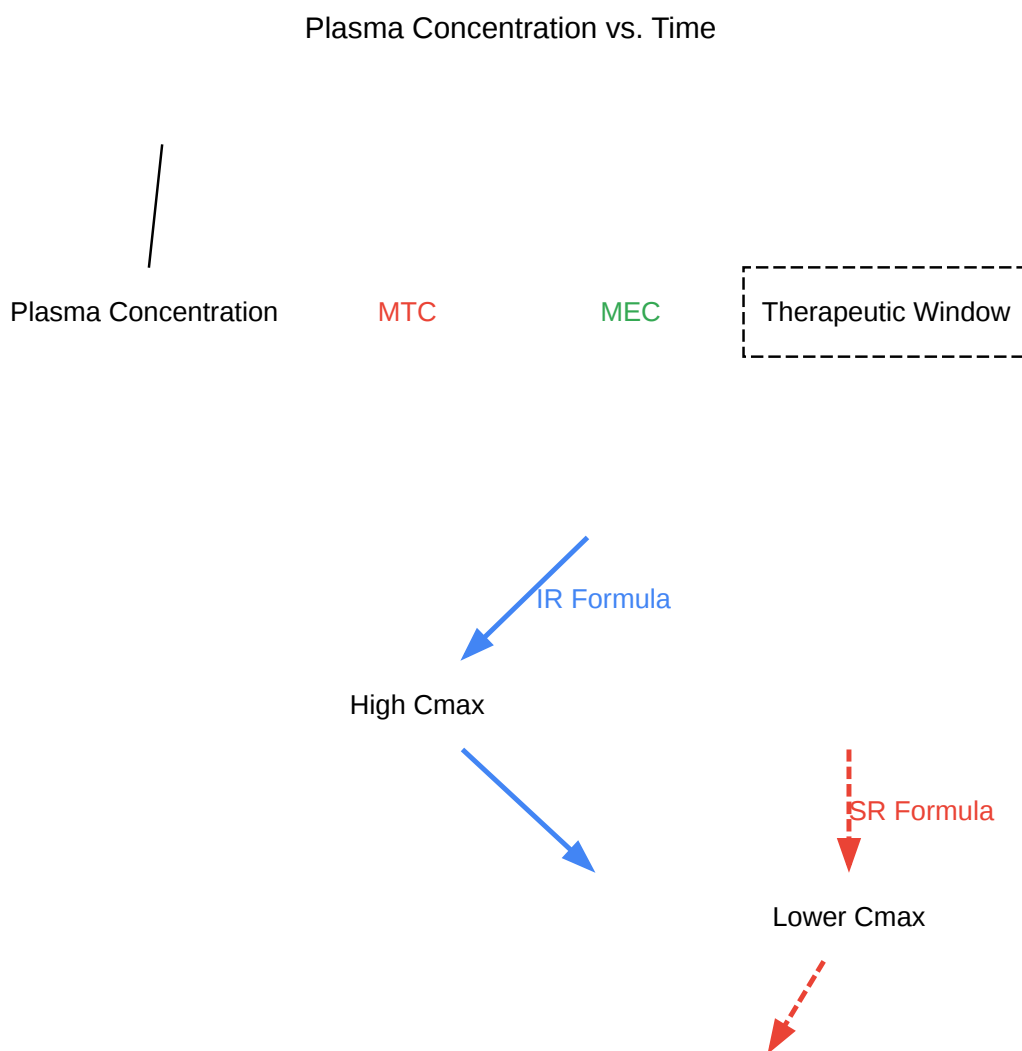
4.2. Comparative Pharmacokinetic Profiles

The primary goal of the SR formulation is to alter the pharmacokinetic profile to allow for once-daily administration. This involves lowering the peak plasma concentration (C_{max}), extending the time to reach peak concentration (T_{max}), and maintaining the drug within the therapeutic window for a longer duration.

Expected Pharmacokinetic Parameters

Parameter	Immediate-Release (IR)	Sustained-Release (SR) - Expected	Rationale for Change
T _{max} (Time to Peak)	~1.5 - 3.0 hours[6]	> 4.0 hours	Slower absorption due to controlled release.
C _{max} (Peak Conc.)	High	Lower	Rate of absorption is reduced.
AUC (Total Exposure)	Target	Comparable to IR	Aim is to maintain similar total drug exposure.
T _{1/2} (Half-life)	~7-9 hours[5][6]	Unchanged (drug property)	Half-life is an intrinsic property of the drug.
Fluctuation Index	High	Low	Plasma levels are more stable over 24 hours.

Visual Representation of Pharmacokinetic Profiles



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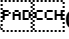
Caption: Expected plasma concentration profiles of IR vs. SR **Ticagrelor**.

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